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molecular formula C9H9FO2 B155530 1-(2-fluoro-6-methoxyphenyl)ethanone CAS No. 120484-50-6

1-(2-fluoro-6-methoxyphenyl)ethanone

Cat. No. B155530
M. Wt: 168.16 g/mol
InChI Key: POHCKHGBDOTACV-UHFFFAOYSA-N
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Patent
US05399584

Procedure details

To a flask containing methyl magnesium bromide (1.18 g, 9.93 mmol) in ether is added dropwise 2-fluoro-6-methoxybenzonitrile (0.5 g, 3.31 mmol, Lancaster Synthesis Inc.) in benzene (9 ml). The reaction mixture is refluxed overnight. The reaction is cooled to room temperature and quenched slowly with saturated ammonium chloride (15 ml) and concentrated hydrochloric acid (1 ml). The mixture is extracted with diethyl ether (2×50 ml). The combined organic layers are dried over Na2SO4, filtered, and rotary evaporated to give 0.55 g of a crude yellow material. Purification is accomplished by vacuum column (eluting with 16% ethyl acetate in hexane). The compoundcontaining fractions are combined, yielding 5.
Quantity
1.18 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
9 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[Mg]Br.[F:4][C:5]1[CH:12]=[CH:11][CH:10]=[C:9]([O:13]C)[C:6]=1C#N.C[CH2:16][O:17][CH2:18][CH3:19]>C1C=CC=CC=1>[CH3:10][C:9]([C:6]1[C:5]([F:4])=[CH:12][CH:11]=[CH:19][C:18]=1[O:17][CH3:16])=[O:13]

Inputs

Step One
Name
Quantity
1.18 g
Type
reactant
Smiles
C[Mg]Br
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC
Step Two
Name
Quantity
0.5 g
Type
reactant
Smiles
FC1=C(C#N)C(=CC=C1)OC
Name
Quantity
9 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is refluxed overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
quenched slowly with saturated ammonium chloride (15 ml) and concentrated hydrochloric acid (1 ml)
EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted with diethyl ether (2×50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers are dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
rotary evaporated
CUSTOM
Type
CUSTOM
Details
to give 0.55 g of a crude yellow material
CUSTOM
Type
CUSTOM
Details
Purification
WASH
Type
WASH
Details
is accomplished by vacuum column (eluting with 16% ethyl acetate in hexane)
CUSTOM
Type
CUSTOM
Details
yielding 5

Outcomes

Product
Name
Type
Smiles
CC(=O)C1=C(C=CC=C1F)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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